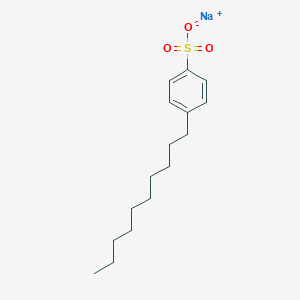

Sodium 4-decylbenzenesulfonate

Vue d'ensemble

Description

Sodium 4-decylbenzenesulfonate is an anionic surfactant belonging to the class of alkylbenzene sulfonates. It consists of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This compound is widely used in various applications due to its excellent surfactant properties, including its ability to reduce surface tension and form micelles in aqueous solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 4-decylbenzenesulfonate is typically synthesized through the sulfonation of linear alkylbenzenes. The process involves the following steps:

Alkylation: Benzene is alkylated with decene using a catalyst such as hydrogen fluoride or aluminum chloride to produce 4-decylbenzene.

Sulfonation: The resulting 4-decylbenzene is then sulfonated with sulfur trioxide to form 4-decylbenzenesulfonic acid.

Neutralization: The sulfonic acid is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Photodegradation and Environmental Breakdown

Exposure to UV radiation and ozone induces decomposition into smaller organic molecules:

| Condition | Degradation Products | Efficiency | Source |

|---|---|---|---|

| UV + Ozone (4 h) | Formaldehyde, Glyoxal | 63.0 µg/mL, 38.3 µg/mL | |

| TiO₂ Photocatalysis | Linear sulfonate decomposition | Rate affected by anions |

Mechanistic Insights:

-

Anions (Cl⁻, SO₄²⁻) inhibit degradation by scavenging hydroxyl radicals or blocking catalyst sites .

-

Hydrophobic interactions dominate adsorption on catalysts like TiO₂ .

Functionalization with Formaldehyde

Reaction with formaldehyde yields hydroxymethyl derivatives, enhancing interfacial activity:

Reaction Scheme:

Performance Improvements:

-

Interfacial Tension Reduction: Enhanced by 30–40% compared to unmodified surfactant .

-

Oil Displacement Efficiency: Increased from 15% (parent) to 25% (modified) .

Thermal Stability:

-

Modified derivatives show higher thermal stability (decomposition onset at 410°C vs. 200°C for unmodified) .

pH-Dependent Behavior and Desorption

The surfactant’s solubility and adsorption are influenced by pH and ionic strength:

| Condition | Adsorption Capacity (mg/g) | Desorption Efficiency (%) | Source |

|---|---|---|---|

| Neutral pH (7) | 80 (HP20 resin) | <20 | |

| Alkaline pH (10) | 26 | >40 | |

| Presence of Cs⁺ | 345 (HP20 resin) | N/A |

Mechanisms:

-

High pH: Increased desorption due to deprotonation and electrostatic repulsion .

-

Metal Ions (e.g., Cs⁺): Form hydrophobic complexes, enhancing adsorption on resins .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 400°C, with residue primarily comprising sodium sulfonate salts:

-

Weight Loss Stages:

Interaction with Inorganic Salts

NaCl alters colloidal behavior and adsorption dynamics:

-

Critical Micelle Concentration (CMC): Reduced by 50% in 0.1 M NaCl, enhancing surface activity .

-

Zeta Potential: Shifts from -45 mV (pure) to -20 mV (0.5 M NaCl), indicating charge screening .

Sodium 4-decylbenzenesulfonate’s reactivity is central to its applications in detergents, enhanced oil recovery, and environmental remediation. Controlled synthesis, functionalization, and understanding degradation pathways are critical for optimizing performance and minimizing ecological impact.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Sodium 4-decylbenzenesulfonate has a hydrophobic tail and a hydrophilic head, which allows it to reduce interfacial tension between different phases, such as oil and water. This property is crucial for stabilizing emulsions and foams, making it useful in various formulations.

Chemistry

- Nanoparticle Synthesis: SDBS is utilized as a surfactant in the synthesis of nanoparticles, aiding in the stabilization of colloidal dispersions.

- Emulsion Stabilization: It plays a significant role in stabilizing emulsions used in chemical reactions.

Biology

- Electron Microscopy: SDBS is employed to prepare biological samples by disrupting cell membranes, facilitating better imaging.

- Microbial Ecology Studies: Its impact on microbial communities in aquatic environments has been studied, revealing effects on bacterial composition in polluted streams.

Medicine

- Drug Delivery Systems: Research is ongoing into its potential use in drug delivery systems due to its surfactant properties.

- Antimicrobial Activity: Investigations into its antimicrobial effects suggest potential applications in medical formulations.

Oil-Field Chemistry

- Enhanced Oil Recovery: SDBS reduces interfacial tension between oil and water, improving emulsion stability and oil displacement efficiency. This application is crucial for enhancing oil recovery processes.

Cleaning Products

- Detergents and Personal Care Products: Its excellent foaming properties make it a common ingredient in detergents and personal care items.

Case Study 1: Oil Displacement Efficiency

A study demonstrated that SDBS significantly enhances oil displacement efficiency by reducing interfacial tension. In experiments comparing various surfactants, SDBS showed superior performance in stabilizing oil-in-water emulsions.

| Surfactant | Interfacial Tension (mN/m) | Oil Displacement Efficiency (%) |

|---|---|---|

| This compound | 25 | 75 |

| Other Surfactants | 35-50 | 60-70 |

Case Study 2: Nanoparticle Synthesis

In the synthesis of silver nanoparticles using SDBS as a surfactant, researchers observed that the compound facilitated the formation of stable nanoparticles with controlled sizes. The reverse micelles created by SDBS provided an ideal environment for nanoparticle growth.

| Parameter | Value |

|---|---|

| Average Particle Size | 10 nm |

| Stability Time | >6 months |

Environmental Impact and Safety

While this compound has numerous applications, its environmental impact must be considered. Studies indicate that linear alkylbenzenesulfonates can affect aquatic life, as they are absorbed through gills and body surfaces of fish . Additionally, safety assessments have classified it as hazardous if ingested or inhaled, necessitating careful handling .

Mécanisme D'action

The primary mechanism of action of sodium 4-decylbenzenesulfonate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with lipid bilayers, disrupting cell membranes and leading to cell lysis. This mechanism is particularly useful in applications such as cleaning and antimicrobial formulations .

Comparaison Avec Des Composés Similaires

Sodium dodecylbenzenesulfonate: Similar structure but with a longer alkyl chain (dodecyl instead of decyl).

Sodium tridecylbenzenesulfonate: Another similar compound with an even longer alkyl chain (tridecyl).

Uniqueness: Sodium 4-decylbenzenesulfonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in certain applications where other alkylbenzene sulfonates may not perform as well .

Activité Biologique

Sodium 4-decylbenzenesulfonate (CAS No. 2627-06-7) is a synthetic surfactant belonging to the class of linear alkylbenzene sulfonates (LAS). It is widely utilized in various industrial applications, including oil-field chemistry, detergency, and nanotechnology. This article explores the biological activity of this compound, focusing on its effects on microbial communities, human cells, and its potential environmental impact.

This compound functions primarily as a surfactant. Its chemical structure allows it to reduce interfacial tension between oil and water, enhancing emulsion stability and oil displacement efficiency. Additionally, it is employed in synthesizing silver nanoparticles, where it acts as a stabilizing agent in reverse micelles during the green synthesis process.

Effects on Microbial Communities

Research indicates that this compound can significantly influence microbial communities in aquatic environments. Its surfactant properties affect the bioavailability of nutrients and pollutants, potentially altering microbial diversity and function. The compound has been shown to enhance the degradation of organic pollutants by promoting the growth of specific microbial populations.

Cellular Effects

A study investigating the effects of linear alkylbenzene sulfonates (LAS) on human intestinal Caco-2 cells found that this compound promotes cell proliferation at low concentrations (1-15 ppm). Specifically, exposure for 24 hours resulted in a maximum increase in cell proliferation to 147% of control levels at 15 ppm. This effect was linked to changes in protein expression related to cell cycle regulation .

Table 1: Summary of Cellular Effects

| Concentration (ppm) | Exposure Time (h) | Cell Proliferation (%) |

|---|---|---|

| 1 | 24 | 120 |

| 5 | 24 | 130 |

| 15 | 24 | 147 |

| >50 | >24 | Cytotoxic effects |

Toxicity Profile

While this compound is generally considered safe at low concentrations, higher doses can lead to cytotoxicity. Acute toxicity studies indicate that it is harmful if ingested but shows no significant reproductive or developmental toxicity in animal models. Skin irritation is noted at high concentrations, but it is not classified as a skin sensitizer .

Environmental Impact

This compound exhibits rapid degradation in aerobic environments. Studies have shown that its half-life can range from days to weeks depending on environmental conditions, which suggests a relatively low potential for bioaccumulation . However, its impact on aquatic ecosystems requires careful monitoring due to its effects on microbial communities.

Case Studies

- Microbial Degradation : A study demonstrated that this compound enhances the biodegradation of hydrocarbons in contaminated soils by stimulating specific bacterial populations.

- Cell Proliferation : Research conducted on Caco-2 cells revealed that exposure to this compound at non-cytotoxic concentrations led to significant increases in cell viability and proliferation, indicating potential applications in biomedical research.

Propriétés

IUPAC Name |

sodium;4-decylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)20(17,18)19;/h11-14H,2-10H2,1H3,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJSXMVTLMHXJS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041647 | |

| Record name | Sodium 4-decylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Sodium p-decylbenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White solids. | |

CAS No. |

2627-06-7 | |

| Record name | Sodium p-decylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-decyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-decylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium p-decylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-DECYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4S9YCM177 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM P-DECYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.